![molecular formula C12H12N2O6 B6299514 [3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate CAS No. 2227989-67-3](/img/structure/B6299514.png)
[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate is a heteroaromatic compound that consists of two pyridine rings connected at the 3 and 3’ positions, with carboxylic acid groups at the 6 and 6’ positions. This compound is often used in coordination chemistry due to its ability to form stable complexes with metal ions. The dihydrate form indicates that it crystallizes with two molecules of water.
Mechanism of Action
Target of Action
Bipyridine derivatives are known to act as ligands for metal ions , suggesting that they may interact with metal-containing proteins or enzymes in biological systems .
Mode of Action
It’s known that bipyridine derivatives can form complexes with metal ions . This interaction could potentially alter the function of metal-containing proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Given its potential to interact with metal ions, it could influence pathways involving metal-dependent enzymes or proteins .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound
Result of Action
It’s known that bipyridine derivatives can form complexes with metal ions , which could potentially alter the function of metal-containing proteins or enzymes, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the interaction of [3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed non-directed C-3 arylation of pyridine, which yields 3,3’-bipyridine . The carboxylation of the bipyridine can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale coupling reactions using metal catalysts. The use of homogeneous and heterogeneous catalytic systems, such as those involving palladium or nickel, is common . These methods are optimized to achieve high yields and purity, essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of various materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with nitrogen atoms at the 2 and 2’ positions.
4,4’-Bipyridine: A bipyridine derivative with nitrogen atoms at the 4 and 4’ positions.
2,2’-Bipyridine-3,3’-dicarboxylic acid: Similar to [3,3’-Bipyridine]-6,6’-dicarboxylic acid but with carboxylic acid groups at the 3 and 3’ positions.
Uniqueness
[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and reactivity compared to other bipyridine derivatives. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
5-(6-carboxypyridin-3-yl)pyridine-2-carboxylic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4.2H2O/c15-11(16)9-3-1-7(5-13-9)8-2-4-10(12(17)18)14-6-8;;/h1-6H,(H,15,16)(H,17,18);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHOKYRWRVVEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
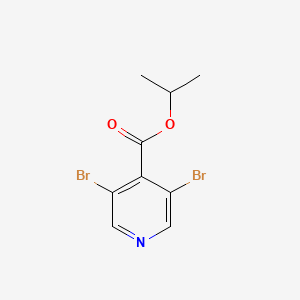

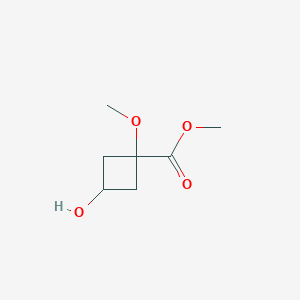
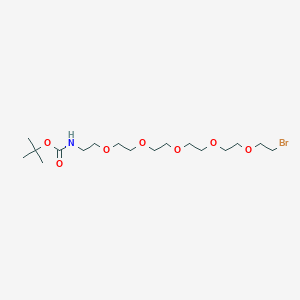
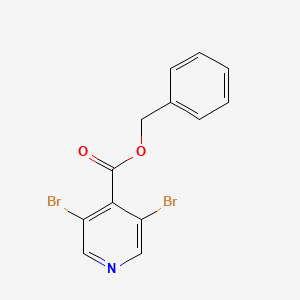
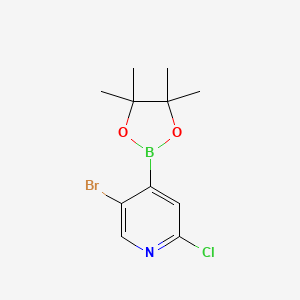
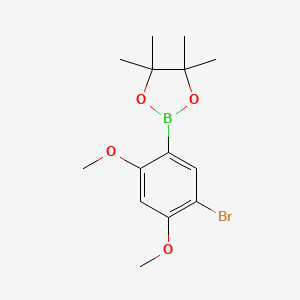
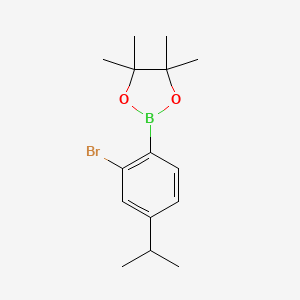
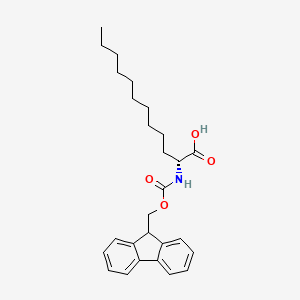

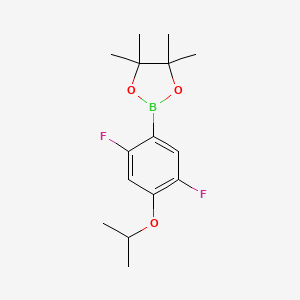
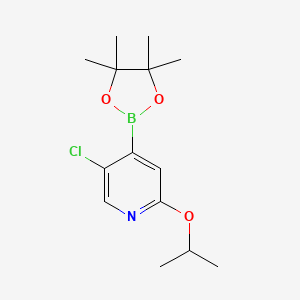
![tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride](/img/structure/B6299508.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)
